Home > Products > Building Blocks P12832 > (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine - 933756-31-1

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Catalog Number: EVT-3159583
CAS Number: 933756-31-1
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(((6-Chloro-1H-benzo[d]imidazol-2-yl)methyl)amino)acetic acid (Cl-BIGH)

Compound Description: Cl-BIGH is a tridentate ligand synthesized via the Phillips condensation of 4-chlorobenzene-1,2-diamine and iminodiacetic acid. [] It is used to synthesize copper(II) mixed ligand complexes investigated for DNA binding, cleavage, antibacterial activity, and in vitro cytotoxicity. []

Relevance: Cl-BIGH shares the core structure of a benzimidazole ring with a methyl linker attached to a nitrogen-containing group with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. The difference lies in the substitution on the benzene ring of the benzimidazole (a chloro group at the 6-position in Cl-BIGH versus a methyl group at the 4-position in the target compound) and the specific nitrogen-containing group (an aminoacetic acid moiety in Cl-BIGH versus a methanamine group in the target compound). []

Tris (4‐methyl‐1‐(1‐ methyl‐1H‐benzo [d] imidazol‐2‐yl) −4H‐benzo [d] imidazo[1,5‐a]imidazol‐3‐yl) methyl (L6)

Compound Description: L6 is a novel molecule studied for its infrared, electronic absorption, and emission spectra. [] Density functional theory calculations explored the spectral properties of L6+, L6, HL6+, and its axially substituted derivative L6-OCH3 to understand the impact of molecular electronic states and axial substitution. []

Relevance: While L6 has a more complex structure compared to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, it incorporates three 1-methyl-1H-benzo[d]imidazol-2-yl units within its structure. [] This makes it a structurally related compound as they both share the fundamental benzimidazole moiety.

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives (E1-8)

Compound Description: Compounds E1-8 are derivatives of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one synthesized and evaluated for cytotoxic activity against the MCF-7 breast cancer cell line. [] Compound E6, a specific derivative within this series, exhibited significant cell growth inhibition. []

Relevance: These derivatives share the (1H-Benzo[d]imidazol-2-yl)methyl moiety with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference lies in the presence of a 2-phenylquinazolin-4(3H)-one group attached to the methylene linker in the derivatives, while the target compound has a methanamine group at that position. []

3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl)thio) Methyl) Quinazolin-4(3H)-One

Compound Description: This compound was synthesized through a multistep process involving green chemistry principles and utilizing PEG-600 as a green solvent. [] Molecular docking studies were performed to evaluate its potential anticancer effects. []

Relevance: This compound shares a similar structure with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, particularly the 1-methyl-1H-benzo[d]imidazole-2-yl group. [] The key difference lies in the presence of a thiomethylquinazolinone moiety attached to the 2-position of the benzimidazole ring in the related compound. []

4-methyl-6-(1-methyl-1H-benzo(d) imidazol-2-yl)-2-propyl-1H-benzo(d)imidazole Derivatives

Compound Description: These novel bis-benzimidazole derivatives were synthesized and characterized for their potential as cytotoxic agents. [] In vitro cytotoxic activity was evaluated against the PC-3 and VERO human cancer cell lines using the XTT assay. []

Relevance: These derivatives and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the core structure of a 1-methyl-1H-benzo[d]imidazole-2-yl unit. [] The derivatives are distinguished by a second benzimidazole moiety linked at the 2-position, which is further substituted with a methyl and a propyl group. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides (6-49)

Compound Description: This series of novel compounds was synthesized and tested for antitumor activity. [] Compounds 22 and 46 exhibited significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. [] Quantitative Structure–Activity Relationships (QSAR) and molecular docking studies were performed to understand their structure-activity relationships and binding interactions. []

Relevance: These compounds share a 1H-benzo[d]imidazol-2(3H)-ylidene core with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, although with variations in substitution patterns and additional functional groups. [] The presence of this shared core classifies them as structurally related compounds.

5-(1H-benzo[d] imidazol-2-yl) methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones (4)

Compound Description: This series of compounds, isoxazolyl thiazolyl benzimidazoles, was synthesized and evaluated for their anti-inflammatory and analgesic activities. []

Relevance: These compounds and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the (1H-benzo[d] imidazol-2-yl)methyl moiety as a common structural feature. [] The difference arises from the presence of a 3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-one group linked to the methylene bridge in the related compounds. []

1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one

Compound Description: The crystal structure of this compound was analyzed, revealing a conformation resembling a two-bladed fan with octyl chains in fully extended conformations. [] The molecules in the crystal are linked by C—H⋯O and C—H⋯N hydrogen bonds and C—H⋯π interactions. []

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. [] Developed to address limitations of its predecessor BMS-536924, it exhibits improved ADME properties, a lower risk of drug-drug interactions, and in vivo efficacy in multiple xenograft models. []

Relevance: BMS-695735 and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 4-methyl-1H-benzo[d]imidazol-2-yl structural element. [] The distinction lies in the complex substitution pattern at the 2-position of the benzimidazole ring in BMS-695735, involving a pyridin-2(1H)-one ring, a piperidine ring, and a pyrazole ring. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

Compound Description: This compound, along with its derivatives (4a-h), was synthesized and evaluated for its antimicrobial activity against various bacterial and fungal strains. [] The compound exhibited notable antimicrobial activity compared to standard antibiotics chloramphenicol and amphotericin B. []

Relevance: This compound shares the core structure of 1H-benzo[d]imidazol-2-yl with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference lies in the presence of a (6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide group attached to the 2-position of the benzimidazole ring. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H- benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. [] It displays high selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. [] CM398 demonstrates good oral bioavailability and promising anti-inflammatory analgesic effects in rodent models of inflammatory pain. []

Relevance: CM398 and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 3-methyl-1H-benzo[d]imidazol-2(3H)-one core structure. [] The key distinction is the presence of a (4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) group linked to the nitrogen at the 1-position of the benzimidazolone ring in CM398. []

5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole

Compound Description: The crystal structure of this compound, along with trichloromethane and methanol, has been determined and reported. []

Relevance: This compound and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 1H-benzo[d]imidazol-2-yl structural unit. [] The difference arises from the (2-methoxyphenoxy)methyl)-2-chlorothiazole group attached to the 2-position of the benzimidazole ring in the related compound. []

1-( ( 1 (piperidine-1-yl-methyl) /(morpholinomethyl) / (4-methylpiperazin-1-yl-methyl )-6- nitro- 1H-benzo [d] imidazol-2-yl ) methyl -6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2] dioxaphosphepino [5,6-d] imidazole-6-oxide (9a-h)

Compound Description: This series of novel compounds was synthesized and characterized for potential antimicrobial activity. []

Relevance: These compounds and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine both contain a 1H-benzo[d]imidazol-2-yl core structure. [] They differ in the substitution patterns on the benzimidazole, with the related compounds possessing a nitro group at the 6-position and various substituents on the nitrogen atom of the imidazole ring, as well as a complex dioxaphosphepinoimidazole oxide moiety. []

2-methoxy-6-(((2-(1-methyl-1H-benzo[d] imidazol-2-yl)phenyl)imino)methyl)phenol

Compound Description: The crystal structure of this compound, crystallized with ethanol, has been determined and reported. []

Relevance: Both this compound and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine incorporate the 1-methyl-1H-benzo[d]imidazol-2-yl structural unit. [] The distinction arises from the presence of a 2-methoxy-6-((phenylimino)methyl)phenol substituent at the 2-position of the benzimidazole in the related compound. []

4-{(E)-(1-(1H-benzo(d)imidazol-2-yl)ethylidene)amino}-3-methyl-1H-1,2,4-triazole-5(4H)-thione (Hbzeamt) and 4-{(E)-(1-(1H-benzo(d)imidazol-2-yl)phenylmethyleneamino)-3-methyl-1H-1,2,4-triazole-5(4H)- thione (Hbzpamt)

Compound Description: Hbzeamt and Hbzpamt are two ligands used to form complexes with various metal ions (Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II)). [] These complexes were synthesized and characterized for their potential antimicrobial properties. []

Relevance: Both Hbzeamt and Hbzpamt contain the 1H-benzo(d)imidazol-2-yl group, making them structurally related to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference lies in the presence of either a ethylidene or phenylmethylene linker connected to a triazolethione moiety in Hbzeamt and Hbzpamt, respectively. []

N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives

Compound Description: These compounds, incorporating both tetrahydropyridine (THP) and benzimidazole pharmacophores, were synthesized and evaluated for their anticancer activity against MCF-7, MDA-MB-231 (breast cancer), and Ishikawa (endometrial cancer) cell lines. []

Relevance: These derivatives and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 6-methyl-1H-benzo[d]imidazol-2-yl structural motif. [] The difference arises from the presence of a 5,6-dihydropyridin-1(2H)-yl group linked to the benzimidazole at the 2-position, which is further substituted with various benzamide or benzenesulfonamide groups. []

2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate (PBITS)

Compound Description: PBITS is a novel fluorescent labeling reagent used in high-performance liquid chromatography (HPLC) analysis. [] It was applied for the determination of bile acids and fatty acids in biological samples. [, ]

Relevance: PBITS and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine both contain a 1H-benzo[d]imidazole core. [, ] PBITS is derivatized with a pyrene moiety at the 2-position of the benzimidazole ring and an ethyl-4-methylbenzenesulfonate group at the 1-position, which distinguishes it from the target compound. [, ]

4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol

Compound Description: This compound was synthesized and its structure confirmed by various spectroscopic methods, including UV-Vis, IR, 1H NMR, and MS. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids were synthesized and evaluated for antimicrobial and anticancer activities, along with enzyme inhibitory activities against FabH and EGFR. []

Relevance: These compounds, while structurally diverse, share the presence of an imidazole ring with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, which also contains an imidazole moiety within its benzimidazole structure. []

2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide (4)

Compound Description: This compound served as a key starting material for the synthesis of diverse heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

(E)-3-(2-Acyl-1H-benzo[d]imidazol-4-yl)acrylaldehyde Derivatives

Compound Description: These compounds were synthesized through an iodine and iron chloride-promoted cascade reaction involving 8-aminoquinolines and aryl methyl ketones. [] This novel strategy facilitates the ring opening of unactivated N-heteroaromatic compounds. []

Relevance: These derivatives share the 1H-benzo[d]imidazol-4-yl moiety with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, but they differ in the position of the substituent on the benzimidazole ring (4-position vs. 2-position). [] Additionally, the derivatives have an acyl group at the 2-position and an (E)-acrylaldehyde moiety at the 4-position. []

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

Compound Description: These two compounds were synthesized as part of a two-step reaction sequence. []

Relevance: These compounds share the 1H-benzimidazol-2-yl structural unit with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] They are distinguished by the presence of a sulfanylbenzaldehyde or sulfanylphenylmethylidenehydrazinecarbothioamide group attached to the 2-position of the benzimidazole ring. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

Compound Description: This class of compounds was synthesized and evaluated for their antimicrobial activity. [] Docking studies were conducted to elucidate their mechanism of action, suggesting interaction with the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD) as potential targets. []

Relevance: These compounds are structurally related to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine through the shared 1H-benzimidazol-2-yl moiety. [] They differ by the presence of a 5-methylthieno[2,3-d]pyrimidin-4(3H)-one group attached to the 2-position of the benzimidazole, along with acetamide or 1,2,4-oxadiazol-5-ylmethyl substituents. []

3-phenyl-5-{[(1Hbenzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles (5a-i)

Compound Description: This series of compounds was synthesized and screened for antimicrobial, antioxidant, and hemolytic activities. [] The compounds exhibited promising activity against tested bacterial and fungal strains, along with low toxicity to fresh chicken blood. []

Relevance: These compounds share the (1H-benzo[d]imidazol-2-yl)thio]methyl structural motif with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference is the presence of a 3-phenyl-1,2,4-oxadiazole ring linked to the methylene bridge in the related compounds. []

Classification
  • Type: Organic compound
  • Class: Benzimidazole derivative
  • Chemical Formula: C₉H₁₃N₃
  • CAS Number: 1425933-32-9
Synthesis Analysis

The synthesis of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves several steps, which can be summarized as follows:

  1. Formation of the Benzimidazole Core:
    • The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. This reaction leads to the formation of the benzimidazole structure.
  2. Methylation:
    • Methylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base, which introduces the methyl group at the 4-position of the benzimidazole.
  3. Amination:
    • The introduction of the methanamine group can be performed through reductive amination. This involves treating an appropriate ketone or aldehyde with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride.
  4. Purification:
    • The final product is typically purified using techniques such as recrystallization or chromatography to achieve high purity.

Technical Parameters

  • Reaction Conditions: Acidic conditions for condensation, basic conditions for methylation.
  • Reagents Used: o-Phenylenediamine, carboxylic acids, methylating agents, ammonia.
Molecular Structure Analysis

The molecular structure of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine can be characterized by its unique arrangement of atoms:

  • Core Structure: The benzimidazole ring consists of two fused aromatic rings containing nitrogen atoms at positions 1 and 3.
  • Substituents:
    • A methyl group (-CH₃) at position 4.
    • A methanamine group (-CH₂NH₂) at position 2.

Relevant Data

  • Molecular Weight: Approximately 163.22 g/mol.
  • Bond Angles and Lengths: The bond angles within the benzimidazole ring are approximately 120 degrees due to sp² hybridization, while C-N bonds exhibit typical lengths around 1.47 Å.
Chemical Reactions Analysis

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine can participate in several chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction reactions can convert carbonyl groups back to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • Nucleophilic substitution reactions can occur, particularly at the methanamine group, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation Conditions: Potassium permanganate in acidic medium.
  • Reduction Conditions: Lithium aluminum hydride in anhydrous ether.
  • Substitution Conditions: Alkyl halides in the presence of bases like sodium hydroxide.
Mechanism of Action

The mechanism of action for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine is primarily based on its interaction with biological targets:

  1. Enzyme Inhibition:
    • The benzimidazole core is known for its ability to inhibit various enzymes by binding to their active sites, potentially altering their activity.
  2. Receptor Interaction:
    • The compound may interact with specific receptors, influencing signaling pathways and biological responses.
  3. Binding Affinity Enhancement:
    • The presence of the tetrahydropyran ring (if applicable) may enhance binding affinity and selectivity towards these targets, making it a useful scaffold for drug design.
Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine are significant for its applications:

Applications

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine has several scientific applications:

  1. Medicinal Chemistry:
    • Potential candidate for drug development targeting various diseases due to its enzyme-inhibiting properties.
  2. Chemical Synthesis:
    • Serves as a versatile building block for synthesizing more complex organic molecules in research and industry.
  3. Material Science:
    • May find applications in developing specialty chemicals and materials due to its unique structural features.

Properties

CAS Number

933756-31-1

Product Name

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

FWWGSHDHYQHMBR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)CN

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.